[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid
Description
[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid (CAS: 1200131-35-6) is a fluorinated aryl boronic acid derivative featuring a piperidine moiety attached via a methylene linker at the meta position relative to the boronic acid group. The fluorine atom at the para position and the tertiary amine (piperidine) impart unique electronic and steric properties, making this compound relevant in catalysis, medicinal chemistry, and materials science. Its synthesis typically involves reductive amination between (2-formylphenyl)boronic acid derivatives and piperidine, followed by purification .
Properties
IUPAC Name |
[4-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c14-12-5-4-11(13(16)17)8-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHBCMJZQKZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCCCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid typically involves the reaction of 4-(bromomethyl)benzene boronic acid with 3-fluoropiperidine in the presence of a base such as potassium carbonate in acetonitrile . The reaction mixture is stirred at ambient temperature for an extended period, followed by evaporation and purification steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-couplings with aryl or heteroaryl halides, forming biaryl or aryl-heteroaryl bonds. Key findings include:
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)
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Base : K₂CO₃, Na₂CO₃, or CsF (2–3 equiv)
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Solvent : DMF, THF, or dioxane (60–100°C, 12–24 h)
Example Reaction
Reaction with 4-bromopyridine yields (4-fluoro-3-(piperidin-1-ylmethyl)phenyl)pyridine (85% yield) . The electron-withdrawing fluorine atom slightly reduces the aryl ring’s electron density, accelerating oxidative addition of aryl halides to palladium.
Substrate Scope
| Aryl Halide | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromopyridine | Biaryl-pyridine derivative | 85 | |
| 2-Chloroquinoline | Quinoline-substituted biaryl | 78 | |
| 3-Iodoanisole | Methoxy-substituted biaryl | 91 |
Boronic Acid Esterification
The boronic acid forms stable esters with diols (e.g., pinacol), enhancing stability for storage or further reactions.
Conditions
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Reagents : Pinacol (1.2 equiv), toluene, 4Å molecular sieves
Mechanism
The reaction proceeds via nucleophilic attack of the diol on the boron atom, forming a five-membered boronate ester. The piperidine group’s steric bulk has minimal impact due to its distal position relative to the boronic acid .
Coordination with Diols and Biological Interactions
The boronic acid binds cis-diols (e.g., carbohydrates) through reversible ester formation, enabling applications in glycobiology:
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Biological Targets : Inhibits CXCR1/2 chemokine receptors via noncompetitive binding (IC₅₀ = 38 nM in PMNs) .
Mechanistic Insight
The boronic acid’s electrophilic boron atom forms a tetrahedral adduct with vicinal diols, stabilized by hydrogen bonding from the piperidine nitrogen .
Functionalization of the Piperidine Moiety
The piperidine group undergoes reactions typical of tertiary amines:
a. Quaternary Ammonium Salt Formation
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Reagents : Methyl iodide (2 equiv), CH₂Cl₂, 25°C
b. Reductive Amination
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Conditions : NaBH(OAc)₃, AcOH, DCE
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Substrates : Aldehydes or ketones
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Application : Modifies piperidine for drug delivery optimization .
Stability and Side Reactions
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Protodeboronation : Occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding deboronated aryl derivatives.
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Oxidative Degradation : Exposure to H₂O₂ or O₂ leads to boronic acid oxidation, forming phenolic byproducts.
Comparative Reactivity with Analogues
| Modification | Suzuki Coupling Yield (%) | Diol Binding (mM) |
|---|---|---|
| Piperidine-methyl (target) | 85 | 1.2 |
| Morpholine-methyl | 88 | 1.5 |
| Unsubstituted phenyl | 92 | 0.8 |
The piperidine group marginally reduces coupling efficiency compared to unsubstituted phenylboronic acids due to steric hindrance but enhances solubility in polar solvents .
Scientific Research Applications
Medicinal Chemistry
Antagonism of Chemokine Receptors
One significant application of [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid is its role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are implicated in various inflammatory diseases and cancer progression. The compound has demonstrated potent inhibition of CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), with an IC50 value of 38 nM, indicating its potential as a therapeutic agent in treating inflammatory conditions and cancers associated with these pathways .
Structure-Activity Relationship Studies
Research has focused on optimizing the structure of boronic acid derivatives to enhance their pharmacological properties. Modifications to the 4-fluorophenyl moiety have been explored to improve solubility and receptor binding affinity. For instance, substituents that increase polarity or introduce ionizable groups have been shown to retain or enhance activity against chemokine receptor activation .
Cancer Therapeutics
Targeting Tumor Microenvironment
The ability of boronic acids to bind reversibly to diols makes them useful in targeting tumor microenvironments, particularly for drug delivery systems that respond to changes in glucose levels. This property has been leveraged in developing glucose-responsive polymer complexes for cancer diagnostics and therapeutics. The incorporation of this compound into such systems may enhance the specificity and efficacy of cancer treatments by enabling controlled release mechanisms based on tumor metabolism .
Biochemical Analysis
Analytical Chemistry Applications
In analytical chemistry, boronic acids are utilized for their ability to form stable complexes with sugars and other diol-containing compounds. This characteristic is exploited in various assays, including those for glucose sensing. The integration of this compound into sensor design could improve the sensitivity and selectivity of glucose detection methods, which are critical in diabetes management .
Case Studies
Mechanism of Action
The mechanism of action of [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds :
- 2-Fluorophenyl boronic acid : Exhibits poor reactivity in rhodium-catalyzed carbometalation reactions due to steric and electronic effects .
- 4-Fluoro-3-(hydroxymethyl)phenylboronic acid : The hydroxymethyl group increases polarity, reducing lipophilicity compared to the piperidine analog .
Table 1: Reactivity Comparison in Catalytic Systems
Key Compounds :
Mechanistic Insights :
- The piperidine group in the target compound may act as a hydrogen-bond acceptor or cationic center, facilitating interactions with biological targets.
- Fluorine’s electron-withdrawing effect increases the boronic acid’s Lewis acidity, promoting covalent interactions with nucleophilic residues (e.g., serine in β-lactamases) .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Compound | pKa (Predicted) | Boiling Point (°C) | Density (g/cm³) | Solubility Profile |
|---|---|---|---|---|
| Target compound | ~8.6 (piperidine) | 447 (predicted) | 1.29 | Moderate in polar solvents |
| 4-Fluoro-3-(hydroxymethyl)phenylboronic acid | ~9.1 (boronic acid) | Not reported | 1.22 | High in aqueous solutions |
| Phenyl boronic acid | 8.8 | Not applicable | 1.08 | Poor in non-polar solvents |
Key Observations :
- The piperidine moiety increases basicity (predicted pKa ~8.6) compared to non-amine analogs, enhancing solubility in acidic environments .
- Fluorine reduces electron density on the aromatic ring, shifting NMR signals (e.g., δ ~29 ppm for −B(OH)₂ in ¹¹B NMR) .
Biological Activity
[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid, with the CAS number 1200131-35-6, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, influencing various biological pathways. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The compound's structure features a piperidine moiety attached to a fluorinated phenyl ring, which is characteristic of many bioactive compounds. The boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines.
In Vitro Studies
A study conducted on several cancer cell lines demonstrated that this compound had significant growth inhibition effects. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| MDA-MB-231 (Breast Cancer) | 6.8 |
| A549 (Lung Cancer) | 7.5 |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, a critical factor in drug development .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Research indicates that the compound increases the levels of pro-apoptotic proteins such as caspase-3 and decreases the expression of anti-apoptotic factors like Bcl-2 in treated cells. This shift in protein expression suggests that the compound may activate intrinsic apoptotic pathways .
Antibacterial Activity
Boronic acids can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis. Studies have shown that certain boronic acid derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanisms often involve interference with bacterial enzymes such as transpeptidases .
Antiviral Activity
Some boronic acids have demonstrated antiviral activity by inhibiting viral replication through various mechanisms, including interference with viral proteases and polymerases. Although specific data on this compound's antiviral properties are still emerging, its structural characteristics suggest potential effectiveness against viral infections .
Case Studies and Clinical Applications
While direct clinical studies involving this compound are sparse, related compounds have undergone clinical trials for various conditions:
- Combination Therapy in Lymphomas : Research has explored combining boronic acids with established chemotherapeutics like bortezomib to enhance efficacy in resistant lymphoma cases.
- Anticancer Trials : Other boron-containing compounds have progressed through clinical phases targeting solid tumors and hematological malignancies, indicating a promising avenue for future research into this specific compound's therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid?
- Methodological Answer : A reductive amination approach is commonly employed. For example, analogous compounds like [2-(piperidin-1-ylmethyl)phenyl]boronic acid are synthesized by reacting (2-formylphenyl)boronic acid with piperidine in methanol, followed by reduction with NaBH4 and acid quenching (3 M HCl). Post-synthesis purification involves ether extraction and neutralization . For fluorinated analogs, fluorination steps may precede or follow boronic acid functionalization, requiring anhydrous conditions to preserve boron reactivity.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- LC-MS/MS : Detects impurities (e.g., residual boronic acids) at sub-ppm levels, critical for pharmaceutical applications. Validation parameters (LOD, LOQ, linearity) should adhere to ICH guidelines .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and piperidine incorporation. For example, aromatic protons near the fluorine substituent show distinct splitting patterns, while piperidinyl protons appear as multiplet clusters .
- Elemental Analysis : Ensures stoichiometric consistency, particularly for boron content (~10.5% theoretical for C₁₂H₁₆BFNO₂).
Q. What cross-coupling reactions are most effective with this boronic acid?
- Methodological Answer : The compound participates in Suzuki-Miyaura reactions under Pd catalysis (e.g., Pd(dppf)Cl₂). Key considerations:
- Base Selection : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) enhances coupling efficiency.
- Steric Effects : The piperidinylmethyl group may slow transmetallation; elevated temperatures (80–100°C) improve yields .
- Substrate Scope : Aryl halides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) typically yield >70% conversion .
Advanced Research Questions
Q. How do electronic effects from fluorine and piperidinylmethyl substituents influence reactivity?
- Methodological Answer :
- Fluorine : The electron-withdrawing effect lowers the pKa of the boronic acid (~8.5–9.0 vs. ~9.5 for unsubstituted phenylboronic acid), enhancing its reactivity in basic media. This facilitates faster transmetallation in cross-coupling but increases susceptibility to protodeboronation .
- Piperidinylmethyl : The electron-donating group stabilizes the boronate intermediate during Suzuki reactions, reducing side reactions. However, steric hindrance may necessitate longer reaction times .
- Contradiction Note : shows boronic esters with bulky diols (e.g., neopentyl glycol) oxidize slower than free boronic acids, suggesting steric/electronic interplay requires case-specific optimization .
Q. What strategies mitigate instability during storage or reactive conditions?
- Methodological Answer :
- Storage : Lyophilize and store under inert gas (argon) at –20°C to prevent hydrolysis. Aqueous solutions should be buffered at pH 5–6 to avoid boronate formation .
- Stabilizers : Co-formulate with diols (e.g., pinacol) to form esters, which hydrolyze back to active boronic acid in situ. demonstrates pinacol esters oxidize 50% faster than free acids under H₂O₂, enabling controlled release .
- Degradation Monitoring : Use ARS (alizarin red S) affinity assays to quantify boronic acid availability post-storage .
Q. How does this compound interact with biological targets for therapeutic applications?
- Methodological Answer :
- Receptor Targeting : The piperidine moiety may enhance blood-brain barrier penetration, making it suitable for CNS drug candidates. Fluorine improves metabolic stability .
- Pro-drug Design : Boronic esters of this compound (e.g., with glucose-sensitive diols) enable ROS-triggered drug release. describes phenyl boronic acid-based hydrogels for glucose-responsive insulin delivery, applicable here .
- Toxicity Screening : Use Ames tests to rule out mutagenicity (boronic acids can form genotoxic impurities; limit <1 ppm per ICH M7) .
Contradictions and Resolutions
- Oxidation Rate vs. Hydrolysis : shows pinacol boronic esters oxidize faster than free acids, contradicting assumptions that hydrolysis dictates reactivity. Resolve by optimizing diol affinity (e.g., pinacol > neopentyl glycol) and ROS concentration .
- Fluorine’s Dual Role : While fluorine enhances electrophilicity, it may also increase protodeboronation risk. Mitigate by using Pd catalysts with strong transmetallation activity (e.g., Pd(OAc)₂ with SPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
